(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
Descripción
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-fluorophenoxy group at position 2, a methyl group at position 9, and an (E)-configured methyl 2-cyanoacrylate moiety at position 2. Its molecular formula is C₂₁H₁₄FN₃O₄ (exact mass: 391.1 g/mol), with key functional groups including a cyano group, ester linkage, and fluorinated aromatic ether.
Propiedades
IUPAC Name |
methyl (E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGNAUPXAPOQT-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate, also known by its CAS number 620113-55-5, is a compound that has garnered attention for its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula: C20H14FN3O4
- Molecular Weight: 379.34 g/mol
- Functional Groups: Includes cyano, fluorophenoxy, and pyrido-pyrimidine moieties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of pyrido[1,2-a]pyrimidine have shown effectiveness against various bacterial strains. In vitro tests demonstrated that certain analogs could inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-methyl 2-cyano... | E. coli ATCC 25922 | 12.5 µg/mL |
| (E)-methyl 2-cyano... | P. aeruginosa ATCC 27853 | Moderate effect |
The reference drug for comparison was Ciprofloxacin, which had an MIC of 1 µg/mL against these strains .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated that it possesses moderate antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage.
Molecular docking studies suggest that the compound may interact with specific proteins involved in bacterial regulation, such as PqsR in Pseudomonas aeruginosa. The binding energy observed during these studies ranged from -5.8 to -8.2 kcal/mol, indicating a favorable interaction that could lead to inhibition of bacterial growth .
Case Studies and Research Findings
A study focused on the synthesis and evaluation of various pyrido[1,2-a]pyrimidine derivatives highlighted their potential as antimicrobial agents. The research involved:
- Synthesis : Compounds were synthesized through multi-step reactions involving cyclization and functionalization.
- Biological Evaluation : Each derivative was tested for antibacterial and antioxidant activities.
- Results : Among the synthesized compounds, those with fluorinated phenyl groups exhibited enhanced biological activity compared to their non-fluorinated counterparts.
Comparación Con Compuestos Similares
Substituent Variations on the Pyrido[1,2-a]pyrimidin-4-one Core
The following compounds share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
Halogen vs. Alkoxy Substituents: The 4-fluorophenoxy group in the target compound provides stronger electron-withdrawing effects compared to the 4-methoxyphenoxy group in the ethyl ester analog . This difference may influence π-π stacking interactions in biological targets.
Ester vs.
Aromatic Amino vs. Phenoxy Groups: The 4-chlorophenylamino substituent in the imino derivative introduces a basic nitrogen, altering electronic distribution and possibly enhancing interactions with acidic residues in enzyme active sites .
Impact of Substituents on Spectroscopic Properties
highlights the use of NMR chemical shifts to deduce structural changes in analogous compounds. For example:
- Region A (positions 39–44): Substituents like 4-fluorophenoxy cause deshielding in aromatic protons, leading to distinct δ values compared to methoxy or chloro analogs.
- Region B (positions 29–36): The cyanoacrylate moiety in the target compound generates unique coupling patterns in ¹H NMR due to conjugation with the pyrido-pyrimidinone core .
Graph-Based Structural Similarity Analysis
As per , graph-theoretical comparisons reveal:
- Core Similarity : All compounds share the pyrido[1,2-a]pyrimidin-4-one core (similarity score >85%).
- Substituent Divergence: The 4-fluorophenoxy group in the target compound introduces a unique node in graph representations, distinguishing it from methoxy or chloro analogs .
Metabolic and Physicochemical Implications
- Lipophilicity : The methyl ester in the target compound (logP ~2.1) is less lipophilic than the ethyl ester analog (logP ~2.5) .
- Metabolic Stability : Fluorine substitution reduces susceptibility to cytochrome P450 oxidation compared to chlorine or methoxy groups .
- Solubility : The acrylamide derivative (ChemSpider ID 1526178) has higher aqueous solubility (3.2 mg/mL) than the ester-containing compounds (<1 mg/mL) due to hydrogen-bonding capacity .
Q & A
Q. Table 1: Representative Crystallographic Data
Advanced: How to optimize reaction conditions for stereoselectivity?
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and base strength (piperidine vs. DBU).
- Response Variables : Yield, E/Z ratio (HPLC monitoring), and purity.
Statistical models (e.g., response surface methodology) identify optimal conditions. For example, flow chemistry setups (microreactors) enhance mixing and thermal control, improving stereoselectivity by 15–20% compared to batch methods .
Advanced: Resolving discrepancies in crystallographic data?
Methodological Answer:
Common issues include:
- Disordered Atoms : Use PART and SIMU instructions in SHELXL to model alternative positions .
- Twinned Crystals : Test for twinning via ROTAX (SHELXTL) and apply twin-law refinement.
- Data-to-Parameter Ratio : Ensure ≥10:1 to avoid overfitting. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .
Advanced: Computational prediction of reactivity/stability
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrido-pyrimidinone core’s electron-deficient nature directs reactivity at the acrylate group.
- MD Simulations : Assess stability in aqueous vs. organic solvents. Polar solvents stabilize the 4-oxo group via H-bonding, reducing hydrolysis risk .
Basic: Confirming purity and identity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (ACN/HO gradient) to quantify purity (>98%). Monitor retention time against a reference standard.
- Elemental Analysis : Match calculated vs. observed C, H, N, F values (e.g., C: 57.1%, H: 3.5%).
- Thermal Analysis (DSC/TGA) : Confirm melting point (~215°C) and thermal decomposition profile .
Advanced: Designing degradation pathway studies
Methodological Answer:
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidants (HO). Monitor via LC-MS for major degradation products (e.g., hydrolysis of the cyano group).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
